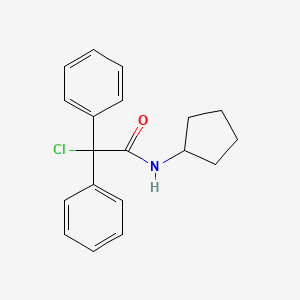
2-chloro-N-cyclopentyl-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclopentyl-2,2-diphenylacetamide, also known as CPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as N-arylcyclohexylamines, which have been found to have a variety of pharmacological properties. CPP has been used in various studies to investigate its mechanism of action, as well as its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide involves its binding to the NMDA receptor, which prevents the activation of the receptor by glutamate. Glutamate is the primary neurotransmitter that activates the NMDA receptor, and its binding results in the influx of calcium ions into the cell, leading to various downstream signaling events. By blocking the activation of the NMDA receptor, 2-chloro-N-cyclopentyl-2,2-diphenylacetamide can modulate the activity of neurons and alter synaptic plasticity.
Biochemical and Physiological Effects
2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to impair learning and memory processes, as well as induce seizures and other neurological symptoms. 2-chloro-N-cyclopentyl-2,2-diphenylacetamide has also been found to have analgesic properties, which may be related to its ability to block NMDA receptors in the spinal cord. In addition, 2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-cyclopentyl-2,2-diphenylacetamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically investigate the role of this receptor in various physiological and pathological conditions. However, one limitation of using 2-chloro-N-cyclopentyl-2,2-diphenylacetamide is its potential toxicity and side effects. In high doses, 2-chloro-N-cyclopentyl-2,2-diphenylacetamide can induce seizures and other neurological symptoms, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-chloro-N-cyclopentyl-2,2-diphenylacetamide. One area of interest is the development of new NMDA receptor antagonists with improved selectivity and safety profiles. Another area of interest is the investigation of the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the potential therapeutic applications of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide and other NMDA receptor antagonists should be further explored, particularly in the areas of pain management and inflammation.
Méthodes De Synthèse
The synthesis of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with cyclopentylamine in the presence of thionyl chloride and triethylamine. The resulting product is then chlorinated using thionyl chloride to yield 2-chloro-N-cyclopentyl-2,2-diphenylacetamide. The synthesis of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide is relatively straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been widely used in scientific research as a tool to investigate the function of NMDA receptors in the brain. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been found to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2-chloro-N-cyclopentyl-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-19(15-9-3-1-4-10-15,16-11-5-2-6-12-16)18(22)21-17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQNRUHBPTPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)
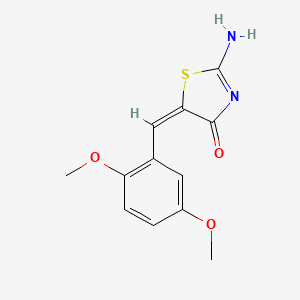
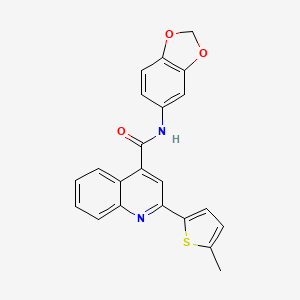
![6-hydroxy-5-methyl-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B6122188.png)
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)
![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)
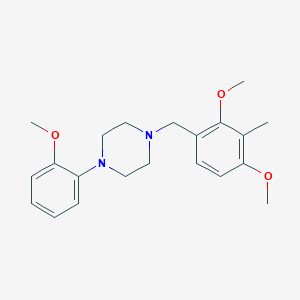
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)

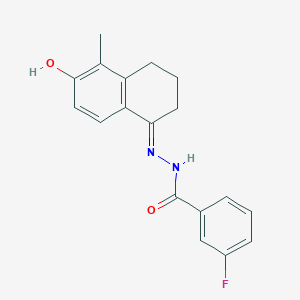
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B6122250.png)